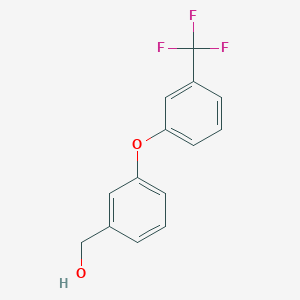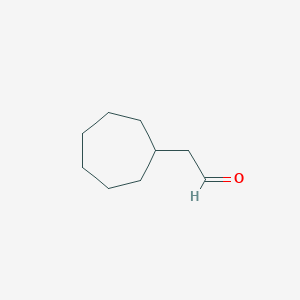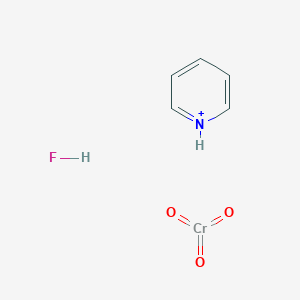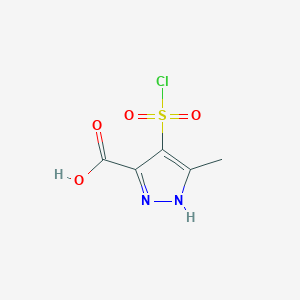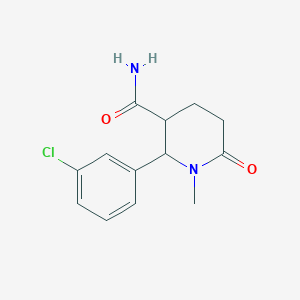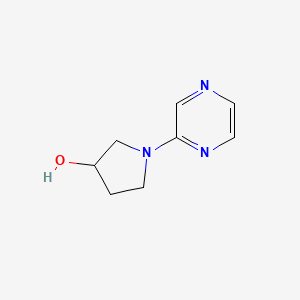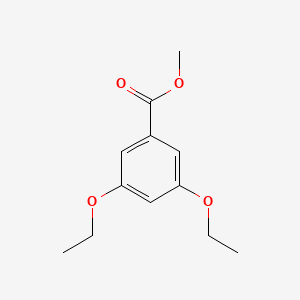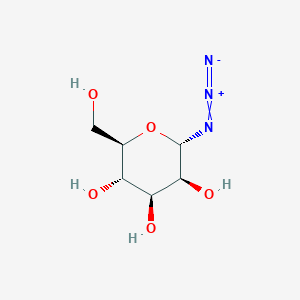![molecular formula C15H14ClFN2O B1452600 2-{[(4-Chlorphenyl)methyl]amino}-N-(2-Fluorphenyl)acetamid CAS No. 1038214-79-7](/img/structure/B1452600.png)
2-{[(4-Chlorphenyl)methyl]amino}-N-(2-Fluorphenyl)acetamid
Übersicht
Beschreibung
The compound “2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide” is a chemical with the molecular formula C15H14ClFN2O and a molecular weight of 292.74 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a central acetamide group, with a 4-chlorophenylmethylamino group and a 2-fluorophenyl group attached . The presence of these groups and their arrangement within the molecule can influence its physical and chemical properties, as well as its reactivity.Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.74 and a molecular formula of C15H14ClFN2O . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Diese Verbindung hat sich im Bereich der antiviralen Forschung als vielversprechend erwiesen. Derivate von Indol, die ein ähnliches Strukturmotiv aufweisen, wurden als Inhibitoren von Influenza A und anderen Viren beschrieben . Das Vorhandensein der Chlorphenyl- und Fluorphenylgruppen kann zur Bindungsaffinität zu viralen Proteinen beitragen und möglicherweise ihren Replikationsprozess stören.
Anti-HIV-Forschung
Im Kampf gegen HIV wurden Verbindungen mit ähnlichen Strukturen synthetisiert und auf ihre Fähigkeit zur Hemmung von HIV-1 und HIV-2-Stämmen untersucht . Die strukturellen Merkmale von „2-{[(4-Chlorphenyl)methyl]amino}-N-(2-Fluorphenyl)acetamid“ können möglicherweise fein abgestimmt werden, um diese Aktivität zu verstärken und einen Weg für die Entwicklung neuer Anti-HIV-Medikamente zu eröffnen.
Antikrebs-Potenzial
Untersuchungen haben gezeigt, dass strukturell verwandte N-(4-(4-Bromphenyl)-thiazol-2-yl)-2-Chloracetanilid-Derivate eine Antikrebsaktivität aufweisen, insbesondere gegen östrogenrezeptor-positives menschliches Brustadenokarzinom . Die fragliche Verbindung könnte auf ähnliche Antikrebs-Eigenschaften untersucht werden, da sie eine analoge chemische Struktur aufweist.
Landwirtschaftliche Chemie
Indol-Derivate, die strukturell mit der Verbindung verwandt sind, wurden in der Landwirtschaft als Pflanzenwachstumsregulatoren eingesetzt . Die potenzielle Rolle der Verbindung bei der Steigerung des Ernteertrags oder dem Schutz von Pflanzen vor Krankheiten könnte ein Bereich von großem Interesse sein.
Umweltbelastung
Obwohl spezifische Studien zur Umweltbelastung dieser Verbindung nicht leicht verfügbar sind, wurden ihre strukturellen Verwandten auf ihre biologische Abbaubarkeit und Toxizität untersucht . Das Verständnis des Umweltverhaltens solcher Verbindungen ist entscheidend für die Beurteilung ihrer Sicherheit und ihres ökologischen Fußabdrucks.
Wirkmechanismus
Target of Action
It is known that similar compounds act as weak dopamine reuptake inhibitors . This suggests that the compound may interact with dopamine transporters, which play a crucial role in regulating the concentration of dopamine in the synaptic cleft.
Mode of Action
As a potential dopamine reuptake inhibitor, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide may prevent the reabsorption of dopamine into pre-synaptic neurons. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopamine neurotransmission .
Biochemical Pathways
By potentially inhibiting dopamine reuptake, the compound could impact the dopaminergic pathways, which are involved in various physiological processes, including motor control, reward, and the reinforcement of behavior .
Result of Action
If it acts as a dopamine reuptake inhibitor, it could potentially enhance dopaminergic neurotransmission, leading to increased stimulation of dopamine receptors .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, it interacts with transport proteins, influencing the transport of other molecules across cellular membranes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes and proteins .
Cellular Effects
The effects of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, leading to altered gene expression and cellular responses. Additionally, it affects cellular metabolism by interfering with metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and altered hematological parameters. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The compound’s interaction with cofactors such as NADH and FADH2 also plays a role in its metabolic processing .
Transport and Distribution
Within cells and tissues, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with transport proteins .
Subcellular Localization
The subcellular localization of 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s ability to modulate cellular processes and biochemical pathways .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-12-7-5-11(6-8-12)9-18-10-15(20)19-14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWFOUTUJYDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


